1-Methyl-3-amino-4-cyanopyrazole
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Overview
Description
1-Methyl-3-amino-4-cyanopyrazole is a heterocyclic compound with a pyrazole ring structure. It is characterized by the presence of a methyl group at the first position, an amino group at the third position, and a cyano group at the fourth position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-amino-4-cyanopyrazole can be synthesized through several methods. One common approach involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium, which yields 4-cyano pyrazole. In a basic medium, this reaction yields 5-amino pyrazoles as the major product . Another method involves the cyclocondensation of ethoxy methylene malonitrile with hydrazine, followed by de-ethanolation, addition, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-amino-4-cyanopyrazole undergoes various chemical reactions, including:
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of side chains.
Reduction: Hydrogen gas and a metal catalyst such as palladium or platinum are used for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrazoline, pyrazolidine, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-amino-4-cyanopyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of kinase inhibition and other signaling pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-3-amino-4-cyanopyrazole depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the active site and blocking substrate access . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanopyrazole: Similar in structure but lacks the methyl group at the first position.
4-Cyano pyrazole: Lacks the amino group at the third position.
5-Amino pyrazole: Has the amino group at the fifth position instead of the third.
Uniqueness
1-Methyl-3-amino-4-cyanopyrazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of the methyl group at the first position and the amino and cyano groups at the third and fourth positions, respectively, make it a versatile building block for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-4(2-6)5(7)8-9/h3H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOIRKIQMQJNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442961 |
Source
|
Record name | 1-Methyl-3-amino-4-cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21230-50-2 |
Source
|
Record name | 1-Methyl-3-amino-4-cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-amino-4-cyanopyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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